molecular formula C11H15FOS B7998633 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol

2-[(sec-Butyloxy)methyl]-4-fluorothiophenol

Cat. No.: B7998633
M. Wt: 214.30 g/mol
InChI Key: ZGPPCPRUSNLLDC-UHFFFAOYSA-N
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Description

2-[(sec-Butyloxy)methyl]-4-fluorothiophenol is an organic compound that features a thiophenol group substituted with a sec-butyl ether and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol typically involves the following steps:

    Formation of the sec-butyl ether: This can be achieved by reacting sec-butyl alcohol with an appropriate alkylating agent under basic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the thiophenol group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(sec-Butyloxy)methyl]-4-fluorothiophenol can undergo several types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(sec-Butyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-(butan-2-yloxymethyl)-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPCPRUSNLLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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